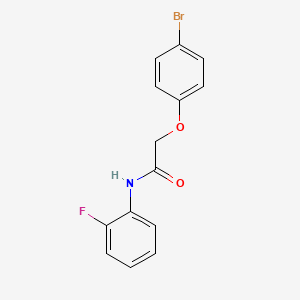![molecular formula C14H19N5O B5667042 N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5667042.png)
N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves various chemical reactions, including the cycloaddition of nitrilimines and Ritter reaction methodologies. For instance, the cycloaddition reaction of 2-(3,4-dihydro-2H-pyran-5-yl)-1,3-diphenyl-1,3-diaza-2λ3-phospholidine with C,N-diphenylnitrilimine yields a structurally related spirocyclic compound, showcasing a methodology that could potentially apply to the synthesis of N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine (Trishin et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine is often elucidated using techniques such as X-ray diffraction analysis. For example, the molecular structure of a related spirocyclic compound was determined, providing insights into the atomic arrangement and confirming the spirocyclic nature of these compounds (Bruno et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving spirocyclic compounds like N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine often entail cycloadditions, and Ritter reactions, highlighting their reactive nature and potential for forming various derivatives. A notable example includes the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones through reactions with nitriles, indicating a versatile reactivity pattern that could be relevant to our compound of interest (Rozhkova et al., 2013).
properties
IUPAC Name |
9-N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-20-11-6-4-10(5-7-11)16-13-17-12(15)18-14(19-13)8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTTVNCRLWYBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3(CCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-8-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5666962.png)
![9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5666963.png)
![[(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5666969.png)
![4-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1-ethylpyridin-2(1H)-one](/img/structure/B5666970.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-phenylpropanamide](/img/structure/B5666977.png)
![5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5666985.png)

![2-(3,5-difluorobenzyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667010.png)
![9-[(1-allyl-5-oxo-3-pyrrolidinyl)carbonyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5667020.png)
![(3R*,4S*)-1-{[(4-fluorobenzyl)(methyl)amino]acetyl}-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667027.png)
![N-(2-chlorobenzyl)-3-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5667037.png)

![ethyl 4-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5667059.png)
![5-ethyl-1'-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5667066.png)